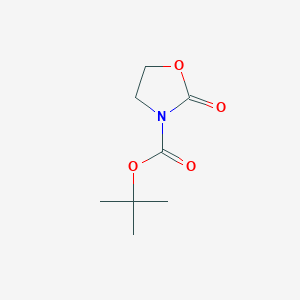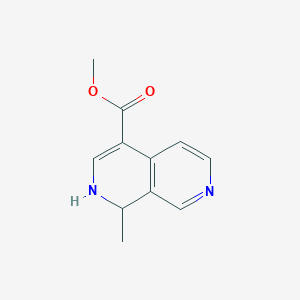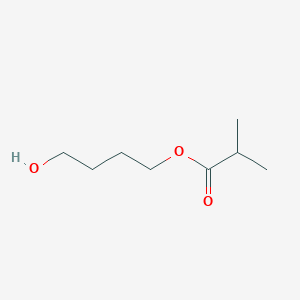![molecular formula C10H22O3Si2 B14303497 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane CAS No. 114626-07-2](/img/structure/B14303497.png)
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane is an organosilicon compound characterized by the presence of two oxirane (epoxy) groups attached to a disiloxane backbone. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction typically occurs in the presence of a platinum catalyst at elevated temperatures (around 90°C) to facilitate the addition of the allyl group to the silicon-hydrogen bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Epoxide Ring-Opening: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts are commonly used under mild to moderate temperatures.
Epoxide Ring-Opening: Acidic or basic conditions can be employed, depending on the nucleophile used.
Major Products Formed:
Hydrosilylation: Mono-functionalized siloxane derivatives.
Epoxide Ring-Opening: Hydroxyalkyl or aminoalkyl siloxanes, depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane involves the interaction of its oxirane groups with nucleophiles, leading to ring-opening reactions. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Similar Compounds:
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-bis[(3-glycidyloxy)propyl]disiloxane
Uniqueness: this compound is unique due to the presence of oxirane groups, which provide reactive sites for various chemical modifications. This makes it highly versatile for applications in polymer synthesis, material science, and biological research.
Eigenschaften
| 114626-07-2 | |
Molekularformel |
C10H22O3Si2 |
Molekulargewicht |
246.45 g/mol |
IUPAC-Name |
[dimethyl(oxiran-2-ylmethyl)silyl]oxy-dimethyl-(oxiran-2-ylmethyl)silane |
InChI |
InChI=1S/C10H22O3Si2/c1-14(2,7-9-5-11-9)13-15(3,4)8-10-6-12-10/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
FOQWBGMGPGPYHS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC1CO1)O[Si](C)(C)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



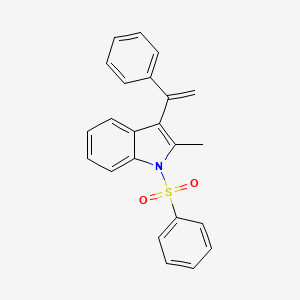

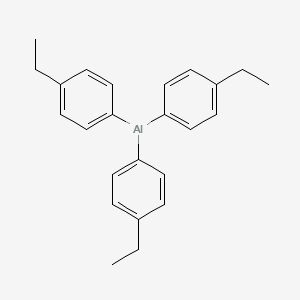
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/no-structure.png)

